molecular formula C24H25N7O2 B2498674 1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(p-tolyloxy)ethanone CAS No. 920363-77-5

1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(p-tolyloxy)ethanone

Cat. No.: B2498674
CAS No.: 920363-77-5
M. Wt: 443.511
InChI Key: WRBARSYNMOVTBH-UHFFFAOYSA-N
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Description

This compound is a triazolopyrimidine derivative featuring a piperazine linker and two distinct aromatic substituents: a p-tolyl group attached to the triazole ring and a p-tolyloxy acetyl moiety. Its molecular structure combines a heterocyclic core (triazolo[4,5-d]pyrimidine) with a piperazine scaffold, a design often leveraged in medicinal chemistry to enhance binding affinity and pharmacokinetic properties . Synthetically, it is prepared via sequential nucleophilic substitution and acetylation reactions, as exemplified in methods involving piperazine intermediates and acetyl chloride .

Properties

IUPAC Name

2-(4-methylphenoxy)-1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O2/c1-17-3-7-19(8-4-17)31-24-22(27-28-31)23(25-16-26-24)30-13-11-29(12-14-30)21(32)15-33-20-9-5-18(2)6-10-20/h3-10,16H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRBARSYNMOVTBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)COC5=CC=C(C=C5)C)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(p-tolyloxy)ethanone can be synthesized through a multi-step process involving the condensation of p-tolylamine with triazolopyrimidine, followed by the introduction of a piperazine ring and subsequent attachment of a p-tolyloxyethanone moiety. The reaction typically requires controlled temperatures and the presence of appropriate catalysts to ensure high yield and purity.

Industrial Production Methods: For industrial-scale production, the compound is synthesized in large reactors under optimized conditions to maximize efficiency and minimize by-products. Parameters such as solvent choice, reaction time, and purification methods are fine-tuned to produce the desired compound in bulk quantities with consistent quality.

Types of Reactions:

  • Oxidation: This compound can undergo oxidation, where the p-tolyl groups may be oxidized to their corresponding carboxylic acids under strong oxidative conditions.

  • Reduction: Reduction reactions might target the triazolopyrimidine moiety or other reducible functionalities within the compound.

  • Substitution: The ethanone group provides a site for various nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

  • Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

  • Substitution: Nucleophiles like amines or thiols, typically in the presence of a base.

Major Products Formed:

  • Oxidation may yield carboxylic acid derivatives.

  • Reduction could produce more saturated derivatives.

  • Substitution can lead to a variety of functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has garnered interest in several fields:

  • Chemistry: Used as a building block for creating more complex molecules.

  • Biology: Studied for its potential as a ligand in biochemical assays.

  • Medicine: Investigated for its potential therapeutic properties, possibly acting on specific biological pathways or receptors.

  • Industry: Utilized in materials science for creating specialized polymers or other advanced materials.

Mechanism of Action

The compound's effects are typically mediated through its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. Its unique structure allows it to fit into binding sites with high specificity, thereby modulating the activity of its targets. The exact pathways involved depend on the biological system and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences between the target compound and analogs:

Compound Name Core Structure R₁ (Triazole Substituent) R₂ (Piperazine/Acetyl Substituent) Molecular Weight (g/mol)
Target Compound Triazolo[4,5-d]pyrimidine p-tolyl 2-(p-tolyloxy)ethanone ~478.5 (estimated)
1-{4-[3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenoxyethan-1-one Triazolo[4,5-d]pyrimidine 4-ethoxyphenyl 2-phenoxyethanone 514.57
3-Benzyl-N-(piperidin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine hydrochloride Triazolo[4,5-d]pyrimidine Benzyl Piperidin-4-ylamine 383.89
(1S,2S,3R,5S)-3-[7-[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamino]-5-(propylthio)-3H-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol Triazolo[4,5-d]pyrimidine Propylthio + cyclopropylamino Hydroxyethoxy cyclopentane diol ~650 (estimated)

Pharmacological Implications

  • Lipophilicity : The p-tolyl groups in the target compound likely enhance lipophilicity compared to the ethoxyphenyl analog (), which may improve blood-brain barrier penetration.
  • Enzymatic Stability : Acetylated piperazine derivatives (e.g., target compound) show greater metabolic stability than free amines (e.g., compound 21 in ) due to reduced susceptibility to oxidative deamination .

Biological Activity

The compound 1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(p-tolyloxy)ethanone (CAS Number: 920225-82-7) is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H25N7O2C_{24}H_{25}N_{7}O_{2} with a molecular weight of 443.5 g/mol. The structure includes a triazolopyrimidine core and a piperazine ring, which are known to enhance biological activity through specific molecular interactions.

Anticancer Activity

Research indicates that triazolo-pyrimidine derivatives exhibit significant anticancer properties. A study on similar compounds demonstrated promising cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer). The mechanism often involves the inhibition of key enzymes or receptors involved in cancer progression.

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (µM)
Compound AMCF-72.0
Compound BPC-35.0
This compoundTBD

The proposed mechanism of action for this compound involves its interaction with specific targets within cells. The triazolo-pyrimidine core can bind to enzyme active sites or receptor binding pockets, inhibiting their function and leading to apoptosis in cancer cells. Additionally, the piperazine moiety may enhance binding affinity and selectivity towards these targets.

Pharmacological Studies

Recent pharmacological studies have shown that derivatives of the triazolo-pyrimidine scaffold can modulate various biological pathways. For instance, compounds with similar structures have been found to act as selective protein inhibitors and exhibit psychopharmacological effects.

Case Study: In Vitro Studies

A series of in vitro studies evaluated the effectiveness of related triazolo-pyrimidine compounds against human cancer cell lines. The results indicated a dose-dependent response in cytotoxicity, with several compounds outperforming standard chemotherapy agents like Doxorubicin.

Table 2: Summary of In Vitro Studies

StudyCompound TestedCell LineResult
Study 1Compound AMCF-7High cytotoxicity
Study 2Compound BPC-3Moderate cytotoxicity
Study 3Target CompoundVariousTBD

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